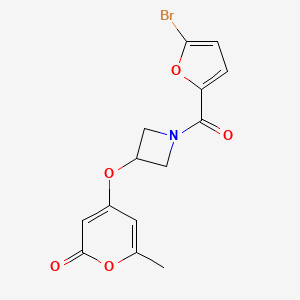
4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, also known as BFAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BFAP is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one's mechanism of action is not fully understood, but studies have suggested that it can inhibit the activity of certain enzymes and proteins in the body. 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response. 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has also been shown to inhibit the activity of Nrf2, a protein that regulates the expression of genes involved in the antioxidant response.
Biochemical and Physiological Effects
4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to have various biochemical and physiological effects. Studies have suggested that 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can reduce inflammation and oxidative stress in the body. Additionally, 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to have anti-cancer properties, and studies have suggested that it can inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has a unique structure and mechanism of action, which makes it a promising candidate for the development of new drugs. However, there are some limitations to using 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. One possible direction is to study its potential applications in the treatment of cancer. Studies have suggested that 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can inhibit the growth of cancer cells, and more research is needed to determine its effectiveness in vivo. Another possible direction is to study its potential applications in the treatment of inflammatory and oxidative stress-related diseases. Additionally, more research is needed to determine the safety and efficacy of 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one in humans, and to optimize its synthesis and purification methods.
Méthodes De Synthèse
4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can be synthesized using different methods, including the reaction of 5-bromofuran-2-carboxylic acid with 3-azido-1-propanol, followed by the reaction with 6-methyl-2H-pyran-2-one. Another method involves the reaction of 5-bromofuran-2-carbonyl chloride with azetidine-3-ol, followed by the reaction with 6-methyl-2H-pyran-2-one. These methods have been optimized to yield high purity and yield of 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one.
Applications De Recherche Scientifique
4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been studied for its potential applications in medicinal chemistry. Its unique structure and mechanism of action make it a promising candidate for the development of new drugs. 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to have anti-cancer properties, and studies have suggested that it can inhibit the growth of cancer cells. Additionally, 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
4-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO5/c1-8-4-9(5-13(17)19-8)20-10-6-16(7-10)14(18)11-2-3-12(15)21-11/h2-5,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCBDKXJEBOXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2456185.png)
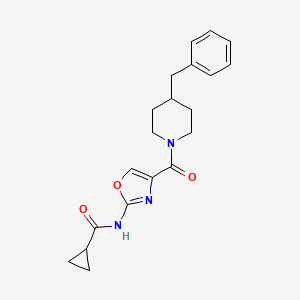
![ethyl 2-[[(E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2456188.png)
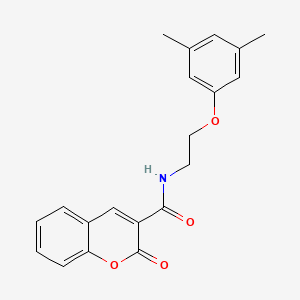

![N-(3-(benzo[d][1,3]dioxol-5-yl(morpholino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide](/img/structure/B2456191.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2456193.png)
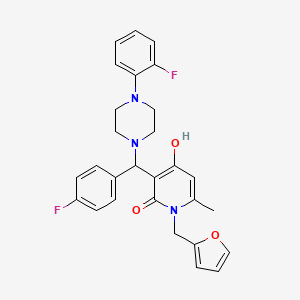
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2456195.png)
![Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2456198.png)
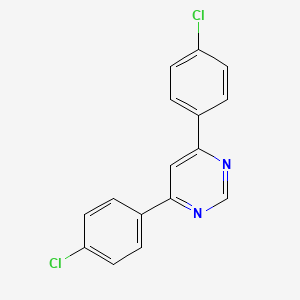
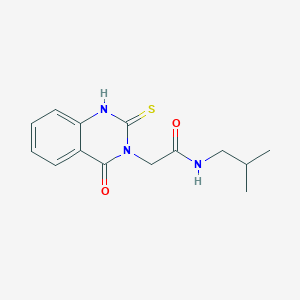
![2-(2-chloro-6-fluorophenyl)-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide](/img/structure/B2456206.png)
![2-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2456208.png)